Comparative DAT Inhibition: BPBP vs. 1‑Phenylpiperazine vs. 4‑Methoxyphenylpiperazine
1-(4-Bromophenyl)-4-phenylpiperazine (BPBP) inhibits the human dopamine transporter (hDAT) with an IC50 of 4.1 µM in a radioligand reuptake assay [1]. This value places its potency substantially lower than that of potent DAT ligands (which typically exhibit IC50 < 100 nM) but orders of magnitude weaker than the nanomolar-level DAT inhibition observed for optimized diphenylalkyl piperazine derivatives [2]. In contrast, the unsubstituted parent scaffold 1-phenylpiperazine acts predominantly as a monoamine releaser rather than a pure reuptake inhibitor, with EC50 values of 2.53 µM for dopamine release, 0.88 µM for serotonin release, and 0.186 µM for norepinephrine release [3]. The 4-bromo substitution therefore alters the functional profile from a balanced monoamine releasing agent to a moderate‑affinity transporter inhibitor.
| Evidence Dimension | Dopamine transporter (hDAT) inhibition IC50 vs. monoamine release EC50 |
|---|---|
| Target Compound Data | IC50 = 4.1 µM (hDAT reuptake inhibition) |
| Comparator Or Baseline | 1-Phenylpiperazine: Dopamine release EC50 = 2.53 µM; Serotonin release EC50 = 0.88 µM; Norepinephrine release EC50 = 0.186 µM |
| Quantified Difference | BPBP acts as a moderate reuptake inhibitor (4.1 µM), whereas 1-phenylpiperazine functions as a more potent and non‑selective monoamine releasing agent. |
| Conditions | BPBP: [3H]-dopamine reuptake in HEK293 cells expressing hDAT [1]. 1-Phenylpiperazine: Synaptosomal monoamine release assays using rat brain tissue [3]. |
Why This Matters
This functional divergence demonstrates that the bromophenyl modification converts a promiscuous monoamine releaser into a moderate‑affinity DAT ligand, guiding selection for studies where pure reuptake inhibition rather than release is mechanistically required.
- [1] BindingDB. CHEMBL4101155 (BDBM50250559) – IC50 = 4.1 µM for inhibition of [3H]-dopamine reuptake at human DAT expressed in HEK293 cells. View Source
- [2] Dutta, A. K.; Davis, M. C.; Reith, M. E. A. Rational design and synthesis of novel 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their dopamine transporter binding affinities. Bioorg. Med. Chem. Lett. 1996, 6, 2991–2994. View Source
- [3] Simmler, L. D.; Buser, T. A.; Donzelli, M.; Schramm, Y.; Liechti, M. E. Pharmacological characterization of designer cathinones in vitro. Br. J. Pharmacol. 2013, 168, 458–470. (Includes 1-phenylpiperazine release data.) View Source
